2-Pyrimidinemethanol

描述

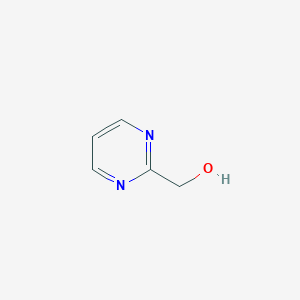

Structure

3D Structure

属性

IUPAC Name |

pyrimidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGCZRCZOMANHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376673 | |

| Record name | 2-PYRIMIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-09-8 | |

| Record name | 2-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PYRIMIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrimidinemethanol Scaffold

An In-depth Technical Guide to the Synthesis of 2-Pyrimidinemethanol: Mechanisms and Intermediates

This compound, a pyrimidine ring bearing a hydroxymethyl group at the C2 position, is a pivotal structural motif in the fields of medicinal chemistry and materials science.[1] Its importance stems from its role as a versatile building block for synthesizing a wide array of more complex molecules. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and coordination sites, while the primary alcohol function provides a reactive handle for esterification, etherification, oxidation, or conversion to a leaving group. These features make it a valuable precursor for pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, key intermediates, and practical experimental considerations for researchers in drug discovery and chemical development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Functionalization of a Pre-formed Pyrimidine Ring: This is the most common and direct approach, typically starting with a simple, commercially available pyrimidine derivative like 2-methylpyrimidine. The methyl group is then chemically transformed into the desired hydroxymethyl group.

-

Modification of a C2-Substituent: This strategy involves starting with a pyrimidine that already bears a C2 substituent at a higher oxidation state (e.g., an aldehyde or carboxylic acid) and reducing it to the alcohol.

This guide will dissect the most prevalent and mechanistically insightful pathways within these strategies.

Mechanism I: Oxidation of 2-Methylpyrimidine via N-Oxide Rearrangement

A robust and frequently employed method for converting a methyl group adjacent to a heteroaromatic nitrogen is through an N-oxide intermediate. This pathway is analogous to the well-established synthesis of 2-pyridinemethanol from 2-picoline.[4][5] The reaction proceeds through a sequence of N-oxidation, acetic anhydride-mediated rearrangement, and subsequent hydrolysis.

Causality of the Pathway: The direct oxidation of the methyl group on 2-methylpyrimidine is challenging due to the electron-deficient nature of the pyrimidine ring, which deactivates the adjacent methyl group towards oxidation. The formation of the N-oxide electronically alters the ring, facilitating a rearrangement that functionalizes the methyl group.

Step-by-Step Mechanism:

-

N-Oxidation: 2-Methylpyrimidine is treated with an oxidizing agent, typically hydrogen peroxide in glacial acetic acid. The lone pair on one of the ring nitrogens attacks the oxidant, forming the 2-methylpyrimidine N-oxide. This step is crucial as it activates the system for the subsequent rearrangement.[4][5]

-

Boekelheide-type Rearrangement: The N-oxide is then reacted with acetic anhydride. The anhydride acylates the N-oxide oxygen, forming a highly reactive intermediate. This is followed by a concerted[6][6]-sigmatropic rearrangement where the acetate group migrates from the nitrogen to the methyl carbon, yielding 2-acetoxymethylpyrimidine.

-

Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to cleave the ester bond and liberate the final product, this compound.[4][5]

Visualization: N-Oxide Rearrangement Pathway

Caption: N-Oxidation, rearrangement, and hydrolysis of 2-methylpyrimidine.

Mechanism II: Reduction of C2-Carbonyl Pyrimidines

This strategy leverages pyrimidine precursors where the C2 position is already at a higher oxidation state, such as an aldehyde or a carboxylic acid. The synthesis then becomes a straightforward reduction of the carbonyl group.

Pathway A: From Pyrimidine-2-carbaldehyde

Pyrimidine-2-carbaldehyde is a commercially available starting material that serves as a direct precursor to this compound.[6]

Causality of the Pathway: The aldehyde functional group is highly susceptible to reduction by hydride reagents. The electron-withdrawing pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making the reaction efficient and typically high-yielding.

Mechanism: The reduction is most commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during workup to yield the primary alcohol, this compound.

Visualization: Aldehyde Reduction Pathway

Caption: Reduction of pyrimidine-2-carbaldehyde to this compound.

Pathway B: From Pyrimidine-2-carboxylic Acid

Pyrimidine-2-carboxylic acid provides another viable starting point.[3][7] Direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent.

Causality of the Pathway: Carboxylic acids are less reactive towards nucleophilic attack than aldehydes. Strong, hard hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid group directly. Often, the acid is first converted to an ester (e.g., a methyl or ethyl ester) to facilitate a milder reduction.

Mechanism:

-

Direct Reduction: Using a powerful reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether), the carboxylate is reduced to a lithium alkoxide intermediate. Acidic workup then protonates the alkoxide to give this compound.

-

Esterification then Reduction: A more common and often higher-yielding approach involves first converting the carboxylic acid to its corresponding ester via Fischer esterification (refluxing with an alcohol like methanol or ethanol in the presence of a catalytic amount of strong acid). The resulting ester is then readily reduced by either LiAlH₄ or NaBH₄ to the target alcohol.

Mechanism III: Halogenation-Substitution of 2-Methylpyrimidine

This pathway involves a two-step process: the introduction of a halogen onto the methyl group, followed by its displacement with a hydroxyl group.

Causality of the Pathway: The methyl group of 2-methylpyrimidine can undergo free-radical halogenation. The resulting halomethyl group is an excellent electrophile, primed for nucleophilic substitution by a hydroxide source.

Step-by-Step Mechanism:

-

Radical Halogenation: 2-Methylpyrimidine is treated with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This selectively halogenates the methyl group to form 2-(chloromethyl)pyrimidine or 2-(bromomethyl)pyrimidine.

-

Nucleophilic Substitution (Hydrolysis): The resulting 2-(halomethyl)pyrimidine is then subjected to hydrolysis. This reaction proceeds via an Sₙ2 mechanism, where a hydroxide ion (from NaOH or H₂O) acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing it to form this compound.

Visualization: Halogenation-Substitution Workflow

Caption: Halogenation of 2-methylpyrimidine followed by hydrolysis.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| N-Oxide Rearrangement | 2-Methylpyrimidine | H₂O₂, Acetic Anhydride, NaOH | Moderate to Good | Reliable; avoids direct oxidation issues. | Multi-step process; use of strong reagents.[4][5] |

| Aldehyde Reduction | Pyrimidine-2-carbaldehyde | NaBH₄ | High to Excellent | Very clean and high-yielding; mild conditions. | Starting material can be expensive. |

| Carboxylic Acid Reduction | Pyrimidine-2-carboxylic acid | LiAlH₄ or NaBH₄ (via ester) | Good to High | Utilizes a stable, available starting material. | Requires strong reducing agents or an extra esterification step. |

| Halogenation-Substitution | 2-Methylpyrimidine | NCS/NBS, NaOH | Moderate | Utilizes an inexpensive starting material. | Radical reactions can be difficult to control; potential for side products. |

Experimental Protocols

Protocol 1: Synthesis via N-Oxide Rearrangement (Adapted from[4][5])

Step A: Synthesis of 2-Methylpyrimidine N-oxide

-

To a solution of 2-methylpyrimidine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% solution, 3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 65-70 °C and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step B: Synthesis of 2-Acetoxymethylpyrimidine

-

Add the crude 2-methylpyrimidine N-oxide (1 equivalent) to acetic anhydride (2.5 equivalents).

-

Heat the mixture to reflux (approx. 90-100 °C) and stir for 5 hours.

-

Cool the reaction mixture and remove excess acetic anhydride under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetate ester.

Step C: Hydrolysis to this compound

-

Dissolve the crude 2-acetoxymethylpyrimidine in methanol.

-

Add a 20% aqueous solution of potassium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.

-

Neutralize the mixture with dilute HCl.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Protocol 2: Synthesis via Reduction of Pyrimidine-2-carbaldehyde

-

Dissolve pyrimidine-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which is often pure enough for subsequent use.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with distinct advantages and considerations. For large-scale production from inexpensive starting materials, the oxidation of 2-methylpyrimidine via the N-oxide rearrangement presents a robust, albeit multi-step, option. For rapid, high-purity synthesis where the cost of the starting material is less critical, the direct reduction of commercially available pyrimidine-2-carbaldehyde is the method of choice due to its simplicity, mild conditions, and high yields. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, purity requirements, and available equipment. This guide provides the foundational mechanistic understanding and practical protocols to enable scientists to make informed decisions in their synthetic endeavors.

References

- 1. This compound | C5H6N2O | CID 2763024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]

- 5. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Data of 2-Pyrimidinemethanol

Introduction: Elucidating the Molecular Architecture of 2-Pyrimidinemethanol

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. This compound (C₅H₆N₂O), a derivative of the essential biological heterocycle pyrimidine, presents a structure of significant interest.[1] Its potential applications in medicinal chemistry and as a synthetic building block necessitate a thorough understanding of its molecular identity and purity.[2][3][4] This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As Senior Application Scientists, we move beyond mere data presentation. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation. We will explore the "why" behind the "how," offering insights honed from years of practical experience in molecular characterization. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the spectroscopic analysis of this compound and related heterocyclic structures.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) is a common technique that provides a detailed fragmentation fingerprint.

A. Predicted Mass Spectrum Data

While experimental raw data is the gold standard, high-quality predicted spectra, based on robust algorithms, serve as excellent reference points. The predicted mass spectrum of this compound is summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Plausible Fragment Identity |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 80 | [M-H]⁺ |

| 81 | 60 | [M-CHO]⁺ |

| 80 | 90 | [C₄H₄N₂]⁺ (Pyrimidine radical cation) |

| 53 | 40 | [C₃H₃N]⁺ |

Note: This data is based on predictive models and should be confirmed with experimental data.

B. Interpretation of the Fragmentation Pattern

The molecular ion peak ([M]⁺) at m/z 110 confirms the molecular weight of this compound (110.11 g/mol ).[1] The fragmentation pattern provides valuable structural clues. The significant peak at m/z 109 is likely due to the loss of a hydrogen atom from the methylene bridge, forming a stable cation. A key fragmentation pathway involves the cleavage of the C-C bond between the pyrimidine ring and the hydroxymethyl group, leading to the pyrimidine radical cation at m/z 80. The loss of the formyl radical (CHO) results in the fragment at m/z 81.

C. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Causality in Experimental Choices: The use of 70 eV for electron ionization is a standard practice that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries. The choice of a volatile solvent is crucial for efficient sample vaporization in the ion source.

D. Visualization of the Fragmentation Pathway

References

Quantum Chemical Blueprint: A Technical Guide to the Structural and Electronic Landscape of 2-Pyrimidinemethanol

Foreword

In the intricate dance of drug discovery, understanding the fundamental quantum mechanical properties of a molecule is paramount. It is this foundational knowledge that empowers us to predict, rationalize, and ultimately design novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 2-Pyrimidinemethanol, a molecule of significant interest in medicinal chemistry. We move beyond a mere recitation of steps, delving into the "why" behind the "how," offering a robust framework for researchers, scientists, and drug development professionals to apply these powerful computational tools in their own endeavors. Our approach is rooted in the principles of scientific integrity, ensuring that every protocol is not only technically sound but also self-validating, grounded in authoritative references and field-proven insights.

Introduction: The Significance of this compound in Drug Discovery

This compound, a seemingly simple heterocyclic compound, holds considerable potential in the realm of medicinal chemistry. As a derivative of pyrimidine, a core scaffold in numerous biologically active molecules and a fundamental component of nucleic acids, its structural and electronic characteristics are of profound interest. Understanding the conformational preferences, electron distribution, and reactive sites of this compound at a quantum level provides a critical roadmap for the rational design of novel derivatives with tailored biological activities. Quantum chemical calculations serve as a powerful in-silico microscope, allowing us to visualize and quantify the subtle energetic and electronic features that govern its molecular behavior and interactions with biological targets.

This guide will walk you through a rigorous computational workflow for characterizing this compound, from initial structure preparation to the analysis of its electronic properties. We will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an optimal balance of accuracy and computational efficiency for molecules of this nature.

The Computational Gauntlet: A Step-by-Step Protocol for Quantum Chemical Calculations

The following protocol outlines a detailed and validated workflow for the quantum chemical characterization of this compound. The choices made at each step are justified to provide a clear understanding of the underlying principles.

Initial Structure Preparation and Conformational Analysis

The first crucial step is to obtain a reasonable starting geometry for this compound. This can be achieved through various molecular modeling software. However, it is imperative to perform a conformational search to identify the lowest energy conformer, as this will be the most populated and biologically relevant structure.

Protocol:

-

Sketching the Initial Structure: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the rotational freedom around the C-C and C-O single bonds of the hydroxymethyl substituent. The potential energy surface of small molecules can have multiple local minima, and it is crucial to identify the global minimum.

-

Preliminary Optimization: Each generated conformer should be subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.

-

Selection of Low-Energy Conformers: Rank the optimized conformers by their relative energies and select the lowest energy conformers (typically those within a few kcal/mol of the global minimum) for further, more accurate calculations.

High-Level Geometry Optimization and Frequency Analysis

With the lowest energy conformer identified, a high-level geometry optimization is performed to obtain a precise three-dimensional structure. This is followed by a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.

Protocol:

-

Method Selection: Choose a suitable DFT functional and basis set. For molecules like this compound, the B3LYP functional combined with the 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for geometry optimizations.

-

Geometry Optimization: Perform a full geometry optimization of the selected conformer using the chosen DFT method. This process iteratively adjusts the atomic coordinates to find the arrangement with the lowest electronic energy.

-

Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. Positive frequencies correspond to real vibrational modes of the molecule.

The B3LYP functional is a widely used hybrid density functional that has demonstrated good performance for a large set of organic molecules.[1][2] The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electronic structure of molecules with heteroatoms and polar bonds.[3] A frequency calculation is a critical step to verify that the optimized geometry is a true minimum on the potential energy surface.[4][5] The absence of imaginary frequencies (often represented as negative values in output files) indicates a stable equilibrium structure.[6][7]

Electronic Properties Analysis

Once a validated, optimized structure is obtained, a wealth of electronic properties can be calculated to understand the reactivity and intermolecular interactions of this compound.

Protocol:

-

Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Electrostatic Potential (ESP) Mapping: Generate a molecular electrostatic potential map. The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

-

Dipole Moment Calculation: Calculate the molecular dipole moment. The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and its ability to participate in dipole-dipole interactions.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into bonding, charge distribution, and intramolecular interactions. NBO analysis provides information on atomic charges, hybridization, and delocalization of electron density.

Visualizing the Computational Workflow

A clear understanding of the computational workflow is essential for reproducibility and for appreciating the logical flow of the calculations.

Caption: Computational workflow for the quantum chemical characterization of this compound.

Interpreting the Quantum Chemical Data: A Glimpse into the Molecular Landscape

The data generated from these calculations provide a detailed picture of this compound's structure and electronic nature.

Structural Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data, if available, to validate the accuracy of the computational method. Key structural features to analyze include the planarity of the pyrimidine ring and the orientation of the hydroxymethyl substituent relative to the ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | Calculated Value |

| C2-N3 | Calculated Value |

| ... | ... |

| Bond Angles (°) ** | |

| N1-C2-N3 | Calculated Value |

| ... | ... |

| Dihedral Angles (°) ** | |

| N1-C2-C(methanol)-O | Calculated Value |

| ... | ... |

(Note: The table is populated with placeholders as the actual calculations are beyond the scope of this static document. A real study would present the calculated numerical values.)

Electronic Properties and Reactivity Descriptors

The electronic properties derived from the calculations are powerful descriptors of the molecule's reactivity and potential for intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))

| Property | Value | Significance |

| HOMO Energy (eV) | Calculated Value | Electron-donating ability |

| LUMO Energy (eV) | Calculated Value | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | Calculated Value | Chemical reactivity, kinetic stability |

| Dipole Moment (Debye) | Calculated Value | Molecular polarity, intermolecular forces |

(Note: The table is populated with placeholders.)

The HOMO is likely to be localized on the pyrimidine ring, particularly on the nitrogen atoms, indicating these as potential sites for electrophilic attack. The LUMO may be distributed over the entire ring system, suggesting its susceptibility to nucleophilic attack. The electrostatic potential map will visually confirm these predictions, with negative potential (red) around the nitrogen atoms and positive potential (blue) near the hydroxyl proton.

Conclusion: From Quantum Calculations to Drug Design

The quantum chemical calculations detailed in this guide provide a robust and scientifically rigorous framework for elucidating the structural and electronic properties of this compound. This foundational understanding is not merely an academic exercise; it is a critical component of modern, rational drug design. By pinpointing the most stable conformation, identifying reactive sites, and quantifying the molecule's electronic character, we gain invaluable insights that can guide the synthesis of novel derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. The principles and protocols outlined herein are broadly applicable to the study of other small organic molecules, empowering researchers to harness the predictive power of computational chemistry in their quest for the next generation of therapeutics.

References

- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. inpressco.com [inpressco.com]

- 4. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 5. Eliminating Imaginary Frequencies | Rowan [rowansci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Pyrimidinemethanol Derivatives

Introduction

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone. Its derivatives are integral to a vast array of therapeutic agents, owing to their ability to mimic the hydrogen bonding patterns of nucleobases in DNA and RNA. Among these, 2-pyrimidinemethanol and its derivatives represent a critical class of compounds. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, dictates their physicochemical properties, such as solubility and stability, which in turn profoundly influence their bioavailability and therapeutic efficacy.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound derivatives. We will delve into the causality behind experimental choices, from crystallization to data analysis, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable crystallographic data.

The Significance of Crystalline Form: Polymorphism

Before embarking on a structural analysis, it is crucial to understand the phenomenon of polymorphism—the ability of a solid to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate. In the pharmaceutical industry, an unexpected polymorphic transformation can have significant consequences, potentially altering a drug's performance and stability. For instance, the case of Ritonavir (Norvir), an HIV protease inhibitor, famously highlighted the critical importance of polymorphic control when a new, less soluble polymorph emerged, leading to a temporary market withdrawal. Therefore, a thorough crystallographic investigation is not merely about determining a single structure but also about identifying and characterizing potential polymorphs to ensure the long-term stability and consistency of a drug product.

Part 1: From Solution to Single Crystal – The Art and Science of Crystallization

The first and often most challenging step in crystal structure analysis is obtaining a single crystal of suitable size and quality. The ideal crystal should be a well-ordered, three-dimensional lattice, free from significant defects. The process of crystallization involves the slow and controlled precipitation of a solute from a supersaturated solution.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of reducing the solubility of the this compound derivative in a given solvent system to induce the formation of a crystalline solid. This is typically achieved by manipulating factors such as solvent composition, temperature, and evaporation rate.

Step-by-Step Experimental Protocols for Crystallization

Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the solubility characteristics of the compound and the quantity of material available.

Protocol 1: Slow Evaporation

This is the simplest and most common crystallization technique.

-

Solvent Selection: Identify a solvent in which the this compound derivative is moderately soluble. The goal is to prepare a nearly saturated solution at room temperature.

-

Dissolution: Dissolve the compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Causality: Slow evaporation gradually increases the concentration of the solute, leading to a state of supersaturation from which crystals can nucleate and grow in a controlled manner.

Protocol 2: Vapor Diffusion

This technique is particularly effective for small quantities of material and allows for finer control over the rate of crystallization.

-

Solvent System: Select a solvent in which the compound is soluble (the "solvent") and a second, more volatile solvent in which the compound is insoluble (the "anti-solvent"). The two solvents must be miscible.

-

Setup: Dissolve the compound in a small volume of the solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of the anti-solvent.

-

Diffusion: Seal the outer container. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Causality: The gradual change in the solvent composition within the inner vial leads to a slow increase in supersaturation, promoting the growth of well-ordered crystals.

Protocol 3: Thermal Control (Slow Cooling)

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

-

Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A dewar or an insulated container can be used to slow the cooling rate.

-

Further Cooling: Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the solubility and promote crystal growth.

Causality: As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. A slow cooling rate is essential to prevent rapid precipitation, which would result in a powder rather than single crystals.

Part 2: Unveiling the Atomic Architecture – X-ray Diffraction Analysis

Once a suitable single crystal is obtained, X-ray crystallography is employed to determine its atomic and molecular structure. This powerful technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice.

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law, resulting in a unique diffraction pattern of spots. The positions and intensities of these diffracted beams contain the information needed to reconstruct a three-dimensional map of the electron density within the crystal.

The X-ray Crystallography Workflow

The process of determining a crystal structure from a single crystal involves several key steps.

Caption: The workflow of single-crystal X-ray crystallography.

Step 1: Data Collection

The mounted crystal is placed in a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector. Modern diffractometers, such as those from Bruker or Rigaku, are equipped with sensitive detectors (e.g., CCD or CMOS) that can efficiently record the diffraction pattern.

Step 2: Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. Software suites such as Bruker's APEX or Rigaku's CrysAlisPro are used for this purpose. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption and polarization).

Step 3: Structure Solution (Solving the Phase Problem)

A significant challenge in crystallography is the "phase problem." While the intensities of the diffracted beams can be measured, their phases are lost during the experiment. To reconstruct the electron density map, both the amplitudes (derived from the intensities) and the phases of the structure factors are required. For small molecules like this compound derivatives, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities to estimate the phases.

Step 4: Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process of adjusting atomic positions, thermal parameters (which describe the vibration of atoms), and occupancies. The refinement is typically carried out using least-squares methods. The quality of the final model is assessed by various metrics, most notably the R-factor (R1), which should ideally be as low as possible for a well-refined structure.

Step 5: Validation and Deposition

The final refined structure is validated to ensure that it is chemically reasonable and accurately represents the experimental data. This includes checking bond lengths, bond angles, and for any unusual features in the electron density map. Once validated, the crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC). This makes the data accessible to the wider scientific community.

Recommended Software for Crystallographic Analysis

A variety of software packages are available for the analysis of crystallographic data. Some of the most widely used include:

-

SHELX: A suite of programs for structure solution and refinement, widely regarded as the gold standard in small-molecule crystallography.

-

Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.

-

CrystalExplorer: A program for visualizing and quantifying intermolecular interactions in crystal structures.

-

Mercury: A powerful crystal structure visualization tool developed by the CCDC.

Part 3: From Structure to Function – Interpreting the Crystallographic Data

The final crystal structure provides a wealth of information about the this compound derivative at the atomic level. This information is invaluable for understanding its properties and for guiding the design of new and improved drug candidates.

Analysis of Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters can be compared to expected values to identify any unusual geometric features that may be indicative of steric strain or electronic effects.

Unraveling Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. The pyrimidine ring, with its nitrogen atoms, is a potent hydrogen bond acceptor, and the hydroxyl group of the methanol substituent is a hydrogen bond donor. These interactions play a crucial role in determining the crystal packing and, by extension, the physical properties of the solid.

Table 1: Typical Hydrogen Bond Geometries in this compound Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N(pyrimidine) | 0.82-0.84 | 1.8-2.2 | 2.6-3.0 | 160-180 |

| C-H···O(hydroxyl) | 0.93-0.98 | 2.2-2.6 | 3.1-3.5 | 140-170 |

| C-H···N(pyrimidine) | 0.93-0.98 | 2.4-2.8 | 3.3-3.7 | 130-160 |

Note: The values in this table are representative and can vary depending on the specific derivative and its crystalline environment.

Structure-Activity Relationships (SAR)

By comparing the crystal structures of a series of this compound derivatives with their biological activities, it is possible to establish structure-activity relationships. For example, the conformation of the molecule in the solid state can provide insights into the shape it might adopt when binding to its biological target. The identification of key intermolecular interactions in the crystal can also suggest strategies for modifying the molecule to enhance its binding affinity.

Caption: The relationship between crystal structure and biological activity.

Conclusion

The crystal structure analysis of this compound derivatives is a powerful and indispensable tool in modern drug discovery and development. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to generate high-quality crystallographic data that can provide profound insights into the structure-property relationships of these important molecules. By embracing a systematic and rational approach to crystallization and structure determination, the scientific community can continue to unlock the full therapeutic potential of the pyrimidine scaffold.

(Pyrimidin-2-yl)methanol: A Technical Guide for Advanced Research and Development

Abstract

(Pyrimidin-2-yl)methanol, a key heterocyclic primary alcohol, serves as a fundamental building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring, combined with the reactive hydroxymethyl group, make it a versatile synthon for creating diverse molecular architectures. This guide provides an in-depth exploration of the essential physicochemical properties, validated synthesis and purification protocols, comprehensive spectroscopic characterization, and critical safety protocols for (pyrimidin-2-yl)methanol. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to facilitate its effective and safe application in the laboratory.

Molecular Profile and Physicochemical Properties

(Pyrimidin-2-yl)methanol is structurally defined as a pyrimidine ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH)[1]. This arrangement imparts a distinct combination of aromaticity, hydrogen bonding capability, and nucleophilicity/electrophilicity that governs its behavior in chemical systems. The nitrogen atoms in the pyrimidine ring act as electron sinks, influencing the reactivity of both the ring and the side chain.

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | pyrimidin-2-ylmethanol | [1] |

| Synonyms | 2-(Hydroxymethyl)pyrimidine, 2-Pyrimidinemethanol | [1][2] |

| CAS Number | 42839-09-8 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystalline solid | [2] |

| Boiling Point | 198.2 ± 23.0 °C (Predicted) | [2] |

| pKa | 13.61 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in DMSO (30 mg/ml), Ethanol (100 mg/ml), and Methanol. Soluble in PBS (pH 7.2) at 10 mg/ml. | [2][3] |

Synthesis and Purification Protocol

The most common and reliable synthesis of (pyrimidin-2-yl)methanol involves the reduction of a corresponding pyrimidine-2-carboxylate ester. This method is favored for its high yield and straightforward execution.

Synthesis Principle: Ester Reduction

The carbonyl group of the ester is selectively reduced to a primary alcohol using a mild reducing agent, such as sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a cost-effective and safe hydride donor that is potent enough to reduce esters in the presence of a protic solvent like ethanol, yet generally does not reduce the aromatic pyrimidine ring under these conditions.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis and purification of (pyrimidin-2-yl)methanol.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures[2].

-

Preparation: Dissolve the starting ester, such as ethyl 2-pyrimidinecarboxylate (1.0 eq), in absolute ethanol (approx. 75 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0 °C. This step is critical to manage the exothermic nature of the reduction and prevent potential side reactions.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Maintaining a low temperature is essential for selectivity.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), using an eluent system like 10% Methanol in Chloroform, to confirm the complete consumption of the starting material[2].

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of cold deionized water. This step safely decomposes any unreacted NaBH₄.

-

Isolation: Remove the ethanol and water from the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by silica gel column chromatography. Elute the column with a solvent system such as 1:49 methanol/dichloromethane to isolate the pure (pyrimidin-2-yl)methanol[2].

-

Verification: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum. Confirm the structure and purity using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization

Structural confirmation of (pyrimidin-2-yl)methanol relies on a combination of NMR, Mass Spectrometry, and IR spectroscopy. The expected data provides a unique "fingerprint" for the molecule.

| Technique | Observation | Interpretation |

| ¹H NMR | δ 8.75 (d, 2H), 7.24 (t, 1H), 4.85 (s, 2H) | Aromatic protons on the pyrimidine ring and the methylene protons of the hydroxymethyl group[2]. |

| Mass Spec (ESI) | m/z 111.1 [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 110.11 Da[2]. |

| IR Spec | ~3300 cm⁻¹ (broad), ~3050 cm⁻¹, ~1570 cm⁻¹ | O-H stretch (alcohol), Aromatic C-H stretch, and C=N/C=C ring stretches, respectively[4][5]. |

¹H NMR Analysis

The proton NMR spectrum is highly diagnostic. In a solvent like CDCl₃, the two equivalent protons at positions 4 and 6 of the pyrimidine ring appear as a doublet around δ 8.75 ppm. The proton at position 5 appears as a triplet around δ 7.24 ppm. Critically, the two protons of the hydroxymethyl (-CH₂OH) group appear as a sharp singlet at approximately δ 4.85 ppm[2]. The integration of these peaks (2:1:2) confirms the proton count for each unique environment.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode will typically show a prominent peak at an m/z (mass-to-charge ratio) of 111.1, which corresponds to the parent molecule plus a proton ([M+H]⁺)[2]. This result is a direct and accurate confirmation of the compound's molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The utility of (pyrimidin-2-yl)methanol as a synthetic intermediate stems from the distinct reactivity of its two functional domains: the primary alcohol and the electron-deficient pyrimidine ring.

Caption: Key reaction pathways for (pyrimidin-2-yl)methanol in synthesis.

-

Hydroxymethyl Group Reactivity: The primary alcohol is readily oxidized to form pyrimidine-2-carbaldehyde or further to pyrimidine-2-carboxylic acid, which are themselves valuable intermediates. It can also undergo esterification or etherification to introduce a vast array of functional groups.

-

Pyrimidine Ring Reactivity: The pyrimidine ring is considered electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this often requires activation or harsh conditions.

This dual reactivity makes it a valuable precursor in the synthesis of complex molecules. Derivatives of pyrimidine are foundational to many therapeutic agents, and computational studies have highlighted the potential for pyrimidine-based scaffolds to interact with critical biological targets like Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology[6]. Furthermore, related pyrimidine and pyridine methanol derivatives have been used to develop novel antagonists for pain sensation (TRPV3) and as building blocks for cholinesterase inhibitors[7][8].

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling (pyrimidin-2-yl)methanol. It is classified with specific hazards that require appropriate engineering controls and personal protective equipment.

GHS Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards[1][2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid (Note: Applies to 50% of notifications)[1].

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protection:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is required.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[9][10].

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place[2][10]. The recommended storage condition is room temperature, sealed from moisture.

-

Incompatibilities: Keep away from strong oxidizing agents.

References

- 1. This compound | C5H6N2O | CID 2763024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42839-09-8 [chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Pyrimidinemethanols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the thermochemical properties of substituted pyrimidinemethanols. These compounds are of significant interest in medicinal chemistry and drug development, and understanding their energetic properties is crucial for predicting their stability, polymorphism, and bioavailability.[1] This document is structured to provide both foundational knowledge and actionable protocols for researchers in the field.

The Significance of Thermochemical Data for Pyrimidinemethanol Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents. Substituted pyrimidinemethanols, in particular, are versatile intermediates and pharmacophores. Their thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and lattice energy, govern their solid-state behavior. Accurate thermochemical data are essential for:

-

Polymorph Screening: Identifying the most stable crystalline form of a drug substance.

-

Solubility and Dissolution Rate Prediction: Understanding how the energetic properties of the crystal lattice affect how readily a compound dissolves.

-

Preformulation and Formulation Development: Designing stable and effective drug products.

-

Computational Modeling and Drug Design: Providing benchmark data for the development and validation of computational models.

This guide will delve into the experimental and computational methodologies used to obtain these critical parameters.

Fundamental Thermochemical Concepts

A thorough understanding of the following thermochemical properties is essential for characterizing substituted pyrimidinemethanols:

-

Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states (usually 298.15 K and 1 bar).[2][3] A more negative value indicates greater energetic stability.

-

Standard Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. This is an experimentally accessible value that can be used to derive the enthalpy of formation.

-

Standard Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of a substance from the solid to the gaseous state at a given temperature and pressure.[4] It is a measure of the intermolecular forces in the crystal lattice.

-

Lattice Energy (U_L): The energy released when one mole of a solid ionic compound is formed from its gaseous ions. For molecular crystals, it is related to the enthalpy of sublimation and represents the strength of the intermolecular interactions holding the crystal together.

Experimental Determination of Thermochemical Properties

Combustion Calorimetry: Determining the Enthalpy of Formation in the Condensed State

Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[5] The technique involves burning a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.

Protocol for Static Bomb Combustion Calorimetry:

-

Sample Preparation:

-

Press a precise mass (typically 0.5-1.0 g) of the crystalline substituted pyrimidinemethanol into a pellet.

-

Place the pellet in a crucible (e.g., platinum or quartz).

-

Attach a fuse wire (e.g., platinum or cotton) in contact with the pellet.

-

-

Calorimeter Assembly:

-

Place the crucible in the bomb head.

-

Add a small, known amount of distilled water to the bomb to ensure that the combustion products are in their standard states.

-

Seal the bomb and pressurize it with high-purity oxygen (typically to ~30 atm).

-

Submerge the sealed bomb in a known volume of water in the calorimeter's insulated jacket.

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature change of the water jacket with a high-precision thermometer.

-

-

Calculation of Enthalpy of Combustion:

-

The heat released by the combustion (q_comb) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined by calibrating with a standard substance like benzoic acid.

-

The standard molar enthalpy of combustion (ΔcH°) is then calculated from q_comb and the number of moles of the sample burned.

-

-

Derivation of Enthalpy of Formation:

-

The standard enthalpy of formation of the compound (ΔfH°_solid) is calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Diagram of Combustion Calorimetry Workflow:

Measuring the Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the compound as a function of temperature. The Clausius-Clapeyron equation relates these quantities.

Common Techniques for Vapor Pressure Measurement:

-

Knudsen Effusion Method: This technique is suitable for compounds with low vapor pressures. The sample is heated in a cell with a small orifice, and the rate of mass loss due to effusion is measured.

-

Transpiration Method: An inert gas is passed over the heated sample at a known flow rate, becoming saturated with the vapor. The amount of sublimed material is then determined, allowing for the calculation of the partial pressure.[6]

Protocol for Knudsen Effusion Method:

-

Cell Preparation:

-

Load a small amount of the crystalline sample into a Knudsen cell with a calibrated orifice.

-

Place the cell in a high-vacuum chamber.

-

-

Data Collection:

-

Heat the cell to a series of constant temperatures.

-

At each temperature, measure the rate of mass loss using a microbalance.

-

-

Vapor Pressure Calculation:

-

The vapor pressure (P) at each temperature (T) is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, orifice area, and molecular weight of the substance.

-

-

Enthalpy of Sublimation Calculation:

-

Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the gas constant.

-

The standard enthalpy of sublimation at 298.15 K can be obtained by correcting for the heat capacity difference between the gas and solid phases.

-

Computational Thermochemistry: A Powerful Predictive Tool

When experimental measurements are not feasible, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

Gas-Phase Enthalpy of Formation

Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories are designed to achieve high accuracy for thermochemical calculations.[7][8][9][10][11] These methods combine results from several levels of theory and basis sets to approximate the results of a very high-level calculation with a complete basis set.

Workflow for Computational Gas-Phase Enthalpy of Formation:

-

Geometry Optimization and Frequency Calculation:

-

Optimize the molecular geometry of the substituted pyrimidinemethanol using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

Calculation of Atomization Energy:

-

The total atomization energy (ΣD₀) is the sum of the energies of the individual atoms minus the calculated energy of the molecule at 0 K (including ZPVE).

-

-

Calculation of Gas-Phase Enthalpy of Formation:

-

The gas-phase enthalpy of formation at 0 K (ΔfH°_gas, 0K) is calculated from the atomization energy and the known experimental enthalpies of formation of the constituent atoms at 0 K.

-

The enthalpy of formation at 298.15 K (ΔfH°_gas, 298.15K) is then obtained by adding the thermal correction to the enthalpy.

-

Diagram of Computational Workflow:

Enthalpy of Sublimation and Lattice Energy

The enthalpy of sublimation can be calculated by combining the experimental condensed-phase enthalpy of formation with the calculated gas-phase enthalpy of formation. Alternatively, it can be estimated by calculating the lattice energy.

Calculation of Lattice Energy:

-

Obtain Crystal Structure:

-

The crystal structure of the substituted pyrimidinemethanol is required, which can be obtained from X-ray diffraction experiments.

-

-

Periodic DFT Calculations:

-

Perform periodic DFT calculations on the crystal unit cell to obtain the total electronic energy of the solid state.

-

-

Gas-Phase Conformer Energy:

-

Calculate the electronic energy of the molecule in the gas phase, ensuring that the conformation used is the same as that in the crystal.

-

-

Lattice Energy Calculation:

-

The lattice energy is the difference between the energy of the molecule in the crystal and the energy of the molecule in the gas phase, corrected for basis set superposition error.

-

Data Summary and Interpretation

The following table provides an illustrative summary of the thermochemical properties for a hypothetical substituted pyrimidinemethanol. It is important to note that experimental data for this class of compounds is not widely available in the public domain, and the values presented here are for demonstration purposes.

| Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -150.0 ± 2.5 | Combustion Calorimetry |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -60.0 ± 3.0 | G4 Theory |

| Standard Enthalpy of Sublimation | ΔsubH° | 90.0 ± 3.9 | Calculated (ΔfH°(g) - ΔfH°(s)) |

| Lattice Energy | U_L | ~100 | Periodic DFT |

Interpreting the Data:

-

The negative enthalpy of formation indicates that the compound is stable relative to its constituent elements.

-

The enthalpy of sublimation provides a measure of the intermolecular forces within the crystal. A higher value suggests stronger interactions, which can correlate with lower solubility and higher melting points.

-

The lattice energy, when compared across different polymorphs of the same compound, can be used to rank their relative stabilities.

Conclusion

The thermochemical characterization of substituted pyrimidinemethanols is a critical step in the drug development process. This guide has outlined the key experimental and computational methodologies for determining their enthalpies of formation, sublimation, and lattice energies. While experimental data for this specific class of compounds remains scarce, the protocols and workflows described herein provide a robust framework for researchers to obtain these vital thermochemical parameters. The integration of high-quality experimental measurements with accurate computational predictions will continue to be a powerful strategy for advancing our understanding of the solid-state properties of pharmaceutical compounds.

References

- 1. ajrconline.org [ajrconline.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US6121447A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]

- 4. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. researchgate.net [researchgate.net]

- 9. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]

- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Arylmethylpyrimidines via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry and drug development. As a privileged scaffold, it is a key structural component in a multitude of FDA-approved therapeutics, including anticancer agents (e.g., Gleevec), antivirals, and cardiovascular drugs.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the derivatization of heterocyclic cores.[5][6] While traditionally applied to the coupling of sp²-hybridized carbons, its expansion to include C(sp²)-C(sp³) linkages opens new avenues for molecular design. This guide provides a detailed technical overview and actionable protocols for utilizing 2-pyrimidinemethanol as a precursor in C(sp²)-C(sp³) Suzuki coupling reactions. By functionalizing the methyl group, researchers can synthesize 2-arylmethylpyrimidines, introducing a flexible, synthetically valuable linker that allows for broader exploration of chemical space in drug discovery programs.

This process involves a critical two-step sequence:

-

Activation: Conversion of the inert hydroxymethyl group of this compound into a reactive electrophile (a halide).

-

Coupling: A palladium-catalyzed Suzuki-Miyaura reaction between the activated pyrimidine substrate and an arylboronic acid.

Part 1: Activation of this compound

The hydroxyl group in this compound is a poor leaving group and therefore unsuitable for direct use in a Suzuki coupling reaction. The essential first step is its conversion into a more reactive species, such as a chloromethyl or bromomethyl derivative. The chlorination using thionyl chloride (SOCl₂) is a common and effective method.[4][7][8]

Protocol 1: Synthesis of 2-(Chloromethyl)pyrimidine

This protocol details the conversion of this compound to 2-(chloromethyl)pyrimidine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~2.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.[4][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to a gentle reflux (~40-50 °C) for 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

The resulting residue should be quenched cautiously by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)pyrimidine.[8]

-

The crude product can be purified by silica gel column chromatography if necessary.

Part 2: The C(sp³)-C(sp²) Suzuki-Miyaura Coupling Reaction

With the activated 2-(chloromethyl)pyrimidine in hand, the Suzuki-Miyaura coupling can be performed to form the desired C(sp³)-C(sp²) bond with an arylboronic acid. This type of coupling, involving a benzylic-type halide, requires careful optimization of the catalyst, ligand, and base to achieve high yields and avoid side reactions.[1][5]

Reaction Mechanism

The catalytic cycle for the C(sp³)-C(sp²) Suzuki coupling follows the three fundamental steps of the general mechanism: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-(chloromethyl)pyrimidine. For benzylic halides, this step often proceeds with an inversion of stereochemistry.[9] This forms a Pd(II) complex.

-

Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic moieties (the pyrimidinemethyl group and the aryl group) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[9]

Protocol 2: Suzuki Coupling of 2-(Chloromethyl)pyrimidine with Arylboronic Acids

This generalized protocol provides a starting point for the coupling reaction. Optimization may be required based on the specific arylboronic acid used.

Materials & Reagents:

-

2-(Chloromethyl)pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., DMF, Dioxane/Water, Toluene)

Procedure:

-

To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add 2-(chloromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required), and the base (e.g., K₂CO₃, 3.0 eq).[1]

-

Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed solvent (e.g., DMF) via syringe.

-

Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-140 °C) for 2-24 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylmethylpyrimidine.

Data Presentation: Optimization of Reaction Conditions

The choice of reaction parameters is critical for successful C(sp³)-C(sp²) coupling. The following table summarizes typical conditions screened for analogous benzylic halide couplings, which serve as an excellent starting point for optimizing the synthesis of 2-arylmethylpyrimidines.

| Parameter | Variation | Rationale & Field Insights |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(OAc)₂ is a common, robust precursor. Catalysts with bulky, electron-rich phosphine ligands like dppf often improve efficiency for challenging sp³ couplings by promoting reductive elimination.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step, especially with less reactive boronic acids.[12] |

| Solvent | DMF, Dioxane/H₂O, Toluene/EtOH | DMF is a versatile polar aprotic solvent. Aqueous mixtures can accelerate the reaction, but must be chosen carefully to avoid substrate decomposition (protodeboronation).[1] |

| Temperature | 80 °C - 140 °C | Higher temperatures are often necessary to drive the oxidative addition step. Microwave irradiation can significantly shorten reaction times from hours to minutes.[1][2] |

Part 3: Integrated Workflow and Expert Insights

Visualizing the Synthetic Workflow

The entire process, from starting material to final product, can be visualized as a linear, two-stage workflow.

Troubleshooting and Optimization

-

Low Yield in Activation Step: Ensure all reagents and glassware are anhydrous. Thionyl chloride decomposes in the presence of moisture.[7] Using freshly opened or distilled SOCl₂ can improve results.

-

Homocoupling of Boronic Acid: This side reaction can occur if the transmetalation is slow relative to other pathways. Using a stronger base or a more effective ligand can often suppress homocoupling.

-

Protodeboronation: The boronic acid can be replaced by a proton from the solvent (especially water or alcohols). Using an anhydrous solvent system or minimizing reaction time can mitigate this issue.

-